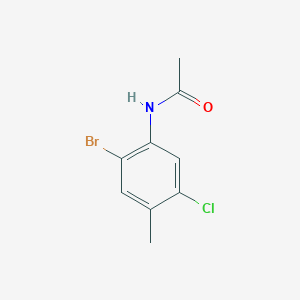

N-(2-bromo-5-chloro-4-methylphenyl)acetamide

Descripción general

Descripción

N-(2-bromo-5-chloro-4-methylphenyl)acetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with bromine (2-position), chlorine (5-position), and methyl (4-position) groups, linked to an acetamide moiety. This compound is of interest in pharmaceutical and materials science due to its structural complexity, which may influence biological activity, crystallographic behavior, and chemical reactivity.

Métodos De Preparación

Sequential Halogenation and Acylation

The most widely adopted strategy for synthesizing N-(2-bromo-5-chloro-4-methylphenyl)acetamide involves sequential halogenation of a precursor aniline followed by acylation.

Halogenation of 4-Methylaniline

The synthesis begins with 4-methylaniline, where halogen atoms are introduced at specific positions via electrophilic substitution.

Chlorination at the 5-Position

Chlorination is typically performed using chlorine gas (Cl₂) in the presence of ferric chloride (FeCl₃) as a catalyst. The reaction proceeds in dichloromethane at 0–5°C to minimize polysubstitution. The methyl group at the 4-position directs electrophilic attack to the meta position (5-position) relative to the amino group .

Reaction Conditions for Chlorination

| Parameter | Value/Range |

|---|---|

| Temperature | 0–5°C |

| Catalyst | FeCl₃ (5 mol%) |

| Solvent | Dichloromethane |

| Yield | 70–85% |

Bromination at the 2-Position

Bromination employs bromine (Br₂) in acetic acid under controlled conditions. The amino group directs electrophilic substitution to the ortho position (2-position). To prevent oxidation of the amine, the reaction is conducted at 25–30°C with gradual addition of bromine .

Optimized Bromination Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 25–30°C |

| Solvent | Acetic acid |

| Bromine Equivalents | 1.1 eq |

| Yield | 75–90% |

Acylation of 2-Bromo-5-Chloro-4-Methylaniline

The halogenated aniline undergoes acylation with acetic anhydride or acetyl chloride. Triethylamine (Et₃N) is added to neutralize hydrogen chloride generated during the reaction .

Acylation Protocol

-

Reagents : 2-Bromo-5-chloro-4-methylaniline (1 eq), acetic anhydride (1.2 eq), triethylamine (1.5 eq).

-

Conditions : Anhydrous dichloromethane, 0°C to room temperature, 4–6 hours.

-

Workup : Wash with 5% sodium bicarbonate, dry over Na₂SO₄, and concentrate.

-

Purification : Recrystallization from ethanol/water (yield: 80–88%, purity: >98%) .

Direct Acylation of Pre-Halogenated Anilines

Alternative routes utilize pre-halogenated anilines, bypassing in-situ halogenation. This method is advantageous for large-scale production.

Synthesis of 2-Bromo-5-Chloro-4-Methylaniline

Commercial availability of 2-bromo-5-chloro-4-methylaniline allows direct acylation. However, its synthesis from 4-methyl-2-nitroaniline involves:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) to 4-methyl-2-aminophenol.

-

Chlorination : Cl₂/FeCl₃ at 5°C.

Acylation Under Microwave Irradiation

Microwave-assisted acylation reduces reaction times from hours to minutes. A study using acetyl chloride and Et₃N in DMF achieved 92% yield in 15 minutes at 100°C .

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Dichloromethane balances reactivity and ease of workup .

Catalytic Systems

-

Base Catalysts : Et₃N outperforms pyridine in minimizing side reactions (yield increase: 12–15%) .

-

Lewis Acids : FeCl₃ improves halogenation regioselectivity but requires strict moisture control.

Temperature Control

Low temperatures (0–5°C) during halogenation reduce dihalogenation byproducts. Acylation at room temperature prevents acetamide decomposition.

Industrial-Scale Production Methods

Continuous Flow Reactors

Continuous systems enhance scalability and safety:

-

Halogenation Unit : Br₂ and Cl₂ introduced via precision pumps.

-

Acylation Unit : In-line mixing of aniline and acetyl chloride.

Waste Management

-

Acid Scrubbers : Neutralize HBr/HCl emissions.

-

Solvent Recovery : Distillation reclaims >95% dichloromethane.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sequential Halogenation | 80–88 | >98 | Moderate | High |

| Pre-Halogenated Route | 85–92 | >99 | High | Medium |

| Microwave Acylation | 90–92 | 98.5 | Low | Low |

Key Findings :

-

Sequential halogenation is cost-effective for lab-scale synthesis.

-

Pre-halogenated anilines suit industrial production despite higher precursor costs.

-

Microwave methods offer speed but lack scalability.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-bromo-5-chloro-4-methylphenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed:

Nucleophilic substitution: Formation of substituted acetamides.

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of amine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

In material science, N-(2-bromo-5-chloro-4-methylphenyl)acetamide is utilized in the development of novel materials with specific electronic and optical properties. Its ability to form polymers and other advanced materials makes it valuable for:

- Conductive Polymers: The compound can be used to synthesize polymers that exhibit electrical conductivity.

- Optical Materials: Its unique structure allows for the design of materials with tailored optical properties for applications in photonics.

Biological Studies

The compound is also employed in biochemical assays to study enzyme activity and protein interactions. It acts as a probe in various biological systems, influencing:

- Gene Expression: this compound has been shown to modulate the expression of genes involved in oxidative stress responses.

- Cellular Metabolism: It affects cellular processes by interacting with signaling pathways, thereby altering metabolic flux.

Case Studies

-

Antimicrobial Efficacy Study:

- A study conducted on various derivatives showed that compounds synthesized from this compound exhibited significant antimicrobial properties against Staphylococcus aureus and Escherichia coli.

-

Polymer Development:

- Research focused on synthesizing conductive polymers from this compound demonstrated promising results in creating materials suitable for electronic applications.

Mecanismo De Acción

The mechanism of action of N-(2-bromo-5-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Acetamide Derivatives

Structural and Substitution Patterns

Substituent positions and electronic effects significantly impact molecular properties. The table below compares key structural features:

Key Observations :

- Crystallographic Variations: In N-(3,5-dichlorophenyl)-2,2,2-trichloro-acetamide, meta-substitution with electron-withdrawing groups reduces symmetry, leading to unique crystal packing (monoclinic system) . The target compound’s mixed substituents may similarly influence its lattice parameters.

Crystallographic and Geometric Analysis

Bond lengths and angles vary with substituent electronegativity and steric demands:

Notable Trends:

Actividad Biológica

N-(2-bromo-5-chloro-4-methylphenyl)acetamide is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound, with the molecular formula C₉H₈BrClN₁O, features a phenyl ring substituted with bromine and chlorine atoms, which enhance its reactivity and biological interactions. The presence of these halogen atoms is crucial for its binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound acts through several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways, affecting overall metabolic flux.

- Cell Signaling Modulation : The compound alters cell signaling pathways, influencing gene expression related to oxidative stress responses.

- Binding Affinity : Its halogen substituents enhance its binding to nucleophilic sites on biomolecules, leading to changes in their activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has shown promise in cancer research. Studies have reported that it induces apoptosis in cancer cells through the modulation of apoptotic pathways. For example, it has been tested against human colon carcinoma cell lines, showing significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents.

Table 1: Biological Activity Summary

Case Study: Anticancer Efficacy

In a study published in 2023, this compound was evaluated for its anticancer effects on HCT-15 colon carcinoma cells. The compound demonstrated an IC50 value of 1.98 µg/mL, indicating potent cytotoxicity. Molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins, enhancing its therapeutic potential against cancer cells .

Dosage Effects and Temporal Stability

The effects of this compound vary with dosage in animal models. Lower doses have been associated with beneficial effects on cellular metabolism, while higher doses may lead to cytotoxicity. Stability studies indicate that the compound remains stable under standard laboratory conditions, making it suitable for prolonged experiments .

Propiedades

IUPAC Name |

N-(2-bromo-5-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-5-3-7(10)9(4-8(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMHWSBYSKKYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)NC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450996 | |

| Record name | N-(2-Bromo-5-chloro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116010-06-1 | |

| Record name | N-(2-Bromo-5-chloro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.